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Introduction

The microtubule cytoskeleton is a dynamic network of protein filaments essential for numerous

cellular processes, including cell division, intracellular transport, and the maintenance of cell

shape. Flutax-2, a fluorescent derivative of paclitaxel (Taxol), is a powerful tool for visualizing

microtubules.[1] It binds with high affinity to the β-tubulin subunit of assembled microtubules,

stabilizing the polymer and rendering it fluorescent.[1] This application note details the use of

Flutax-2 for staining microtubules in isolated cytoskeletons, a technique that removes soluble

cytosolic proteins and membranes to provide an unobstructed view of the underlying

cytoskeletal architecture.[2]

Principle of the Method

Flutax-2 is a green-fluorescent taxoid with excitation and emission maxima of approximately

496 nm and 526 nm, respectively.[1] Its mechanism of action involves binding to and stabilizing

α,β-tubulin dimers within the microtubule polymer.[1] The procedure involves first isolating the

cytoskeleton by treating cells with a non-ionic detergent in a microtubule-stabilizing buffer. This

step permeabilizes the cell membrane and washes away interfering cytosolic components while
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preserving the intricate microtubule network. The remaining cytoskeletal scaffold is then fixed

and stained with Flutax-2, allowing for detailed morphological and quantitative analysis via

fluorescence microscopy.[2]

Applications

Morphological Analysis: Detailed visualization of the microtubule network's organization,

including the arrangement of intercellular filaments, mitotic spindles, and midbodies.[3]

Drug Discovery: Screening and characterizing the effects of novel compounds that target the

microtubule cytoskeleton.

Disease Research: Investigating cytoskeletal abnormalities associated with various

pathologies, such as neurodegenerative diseases and cancer.

Quantitative Imaging: Measuring changes in microtubule density, length, and distribution in

response to various stimuli or treatments.[4][5]

Experimental Protocols
Reagent Preparation
1.1. Flutax-2 Stock Solution (1 mM): Flutax-2 is soluble in DMSO.[1] To prepare a 1 mM stock

solution, dissolve the appropriate amount of Flutax-2 powder in high-quality, anhydrous DMSO.

Aliquot into small, light-protected tubes and store at -20°C.[1] Avoid repeated freeze-thaw

cycles.

1.2. PHEM Buffer (1x): PHEM buffer is designed to preserve microtubule structure.[6][7] To

prepare 500 mL of 2x PHEM stock:

PIPES: 18.14 g (60 mM)

HEPES: 6.5 g (25 mM)

EGTA: 3.8 g (10 mM)

MgSO4: 0.99 g (2 mM)
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Dissolve in ~450 mL of nuclease-free water. Adjust pH to 7.0 with 10 M KOH. Bring the final

volume to 500 mL.[8][9]

For 1x working buffer, dilute the 2x stock 1:1 with nuclease-free water. The buffer can be

stored at 4°C.

1.3. Cytoskeleton Extraction Buffer (CEB):

1x PHEM Buffer

0.5% (v/v) Triton X-100

Prepare fresh before use.

1.4. Fixation Solution:

1x PHEM Buffer

0.5% Glutaraldehyde

Prepare fresh before use in a fume hood.

1.5. Quenching Solution:

0.1% (w/v) Sodium Borohydride (NaBH₄) in 1x PBS

Prepare fresh immediately before use. Caution: Bubbles will form vigorously.

1.6. Flutax-2 Staining Solution (2 µM):

Dilute the 1 mM Flutax-2 stock solution to a final concentration of 2 µM in 1x PHEM buffer.

Protect from light.

Protocol for Staining Isolated Cytoskeletons
This protocol is optimized for adherent cells grown on glass coverslips.

2.1. Cell Culture:
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Seed cells onto sterile glass coverslips in a petri dish or multi-well plate.

Culture cells under appropriate conditions until they reach the desired confluency (typically

60-80%).

If applicable, treat cells with experimental compounds for the desired duration.

2.2. Cytoskeleton Isolation and Fixation:

Gently aspirate the culture medium and briefly rinse the cells with pre-warmed (37°C) 1x

PHEM buffer.

Aspirate the buffer and add the Cytoskeleton Extraction Buffer (CEB). Incubate for 30-60

seconds at room temperature. This step removes the cell membrane and soluble proteins.

Carefully aspirate the CEB and immediately add the Fixation Solution. Incubate for 10

minutes at room temperature.

Aspirate the fixative and rinse the coverslips three times with 1x PBS.

To quench the autofluorescence from glutaraldehyde, add the freshly prepared Quenching

Solution and incubate for 7 minutes at room temperature.

Rinse the coverslips thoroughly three times with 1x PBS.

2.3. Flutax-2 Staining and Mounting:

Aspirate the final PBS wash and add the 2 µM Flutax-2 Staining Solution to each coverslip,

ensuring the cells are fully covered.

Incubate for 30-60 minutes at 37°C, protected from light.[1]

Aspirate the staining solution and wash the coverslips three times with 1x PBS.

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Seal the edges of the coverslip with nail polish and allow it to dry.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.rndsystems.com/products/flutax-2_6254
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2887728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Store the slides at 4°C, protected from light, until imaging.

Data Presentation
Quantitative analysis of fluorescence images can provide objective measurements of the

microtubule network.[4][5][10] Parameters such as microtubule density, filament length, and

fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji).

Table 1: Example of Quantitative Analysis of Microtubule Networks

Treatment Group

Average
Microtubule
Density (Filament
Length per µm²)

Average
Fluorescence
Intensity (Arbitrary
Units)

Number of Cells
Analyzed (n)

Control (Vehicle) 1.25 ± 0.15 850 ± 95 50

Compound A (10 µM) 0.85 ± 0.11 620 ± 78 50

Compound B (5 µM) 1.78 ± 0.21 1150 ± 130 50
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Caption: Rho GTPase signaling pathway regulating microtubule stability.
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Caption: Workflow for Flutax-2 staining of isolated cytoskeletons.
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Caption: Flutax-2 binds to β-tubulin, stabilizing the microtubule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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